molecular formula C12H18O2 B8476482 3-(1-Hydroxyhexyl)phenol

3-(1-Hydroxyhexyl)phenol

Cat. No. B8476482
M. Wt: 194.27 g/mol
InChI Key: IBFOMXXVRQYPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04794188

Procedure details

1-(3-hydroxyphenyl)-1-methyl-1-pentanol (using 3-hydroxyphenyl methyl ketone in lieu of the aldehyde); and
Name
1-(3-hydroxyphenyl)-1-methyl-1-pentanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8](C)([OH:13])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:5]=[CH:6][CH:7]=1.[CH3:15]C(C1C=CC=C(O)C=1)=O>>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]([OH:13])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:15])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(3-hydroxyphenyl)-1-methyl-1-pentanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C(CCCC)(O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)O
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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